Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate

Description

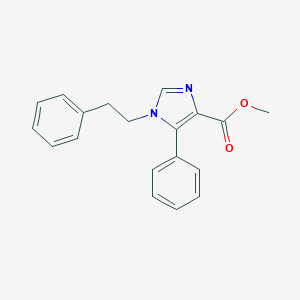

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is a substituted imidazole derivative characterized by a phenethyl group at position 1, a phenyl group at position 5, and a methyl carboxylate ester at position 4 of the imidazole ring. The molecular formula is inferred to be C₁₉H₁₈N₂O₂, with a molecular weight of approximately 306.36 g/mol. Imidazole derivatives are renowned for their diverse biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties.

Properties

IUPAC Name |

methyl 5-phenyl-1-(2-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-23-19(22)17-18(16-10-6-3-7-11-16)21(14-20-17)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLFIIJYRLWWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C=N1)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562544 | |

| Record name | Methyl 5-phenyl-1-(2-phenylethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130740-21-5 | |

| Record name | Methyl 5-phenyl-1-(2-phenylethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Carboxamide or Carbonitrile Intermediates

A foundational method involves converting pre-synthesized imidazole-4-carboxylic acid derivatives into the target ester. For example:

-

Procedure :

-

Intermediate Preparation :

-

Esterification :

-

Key Data :

| Starting Material | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Carboxamide | H₂SO₄ | Methanol | 70–100 | 65–75 |

| Carbonitrile | HCl | Methanol | 80–90 | 60–70 |

Cyclocondensation via Multicomponent Reactions

Microwave-Assisted 1,5-Electrocyclization

A modern approach utilizes 1,2-diaza-1,3-dienes, primary amines, and aldehydes in a one-pot reaction:

-

Procedure :

Key Data :

| Diaza Compound | Amine | Aldehyde | Conditions | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-chloro-3-oxobutanoate | Phenethylamine | Benzaldehyde | 150°C, MW, 20 min | 78–85 |

Ring Formation via Sequential Alkylation and Cyclization

Alkylation of Imidazole Nucleus

This method builds the imidazole ring while introducing substituents:

Key Data :

| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 5-Phenylimidazole-4-carboxylate | Phenethyl bromide | K₂CO₃ | DMF | 50–60 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Classical Esterification | Well-established, scalable | Requires pre-synthesized acid precursor | 60–75 |

| Microwave-Assisted | Rapid, one-pot, high efficiency | Specialized equipment required | 70–85 |

| Alkylation-Cyclization | Modular substituent introduction | Multi-step, moderate yields | 50–60 |

Critical Reaction Parameters

-

Temperature : Microwave methods require precise control (150°C), while classical esterification benefits from reflux conditions.

-

Catalysts : Strong acids (H₂SO₄, HCl) or bases (K₂CO₃) are critical for intermediate steps.

-

Solvents : Polar aprotic solvents (DMF, methanol) enhance reactivity in alkylation and cyclization .

Chemical Reactions Analysis

Types of Reactions

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and phenethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the imidazole ring or side chains.

Substitution: Substituted imidazole derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Drug Development

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is primarily noted for its potential in drug development, particularly in the synthesis of novel therapeutic agents. Its structure allows it to act as a scaffold for creating compounds with enhanced pharmacological properties. Research indicates that derivatives of this compound have shown promise in targeting various receptors, including opioid receptors, which are crucial for pain management and gastrointestinal disorders .

Neurological Disorders

The compound has been investigated for its role in treating neurological disorders. Its derivatives have been synthesized to enhance binding affinity to specific receptors involved in neurological pathways. This approach aims to improve therapeutic efficacy while minimizing side effects associated with traditional treatments .

Herbicides and Fungicides

This compound has been utilized in the development of agrochemicals, particularly herbicides and fungicides. Its effectiveness in pest control while reducing environmental impact makes it a valuable candidate in agricultural chemistry. Research highlights its ability to enhance crop yield by protecting plants from various pests and diseases .

Crop Protection

The compound's role in crop protection extends beyond pest control; it also aids in improving plant resilience against environmental stressors. This application is critical as agricultural practices increasingly focus on sustainability and eco-friendliness.

Polymer Synthesis

In material science, this compound is employed in the synthesis of advanced polymers. These materials exhibit improved durability and resistance to degradation, making them suitable for various industrial applications, including coatings and composites .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry, particularly in chromatographic techniques. Its stability and well-defined chemical properties ensure accurate calibration and reliable results during chemical analysis .

Case Studies

Mechanism of Action

The mechanism of action of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions. The phenethyl and phenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate with structurally related compounds from the literature:

Key Observations:

Core Heterocycle Differences: The imidazole ring (two non-adjacent nitrogen atoms) offers distinct electronic properties compared to pyrazole (two adjacent nitrogens) and benzothiophene (fused benzene-thiophene ring). Imidazole’s aromaticity and hydrogen-bonding capacity make it prevalent in drug design, whereas pyrazoles are often explored for their metabolic stability . Benzothiophene derivatives, such as the compound in , exhibit sulfur-mediated reactivity and are less common in biological applications but valuable in materials science.

Functional Group Impact: The methyl carboxylate in the target compound and the benzothiophene derivative improves solubility in organic solvents compared to polar carboximidamide groups in pyrazole analogs .

Substituent Effects :

- Electron-donating groups (e.g., methoxy in pyrazole derivatives ) can modulate electronic density on aromatic rings, influencing reactivity and target interactions. In the target compound, the phenethyl group may enhance lipophilicity, favoring blood-brain barrier penetration.

- Halogen substituents (e.g., chloro, bromo in pyrazole derivatives ) are associated with increased bioactivity due to electronegativity and steric effects, suggesting that halogenation of the target compound’s phenyl groups could optimize its pharmacological profile.

Biological Activity

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate (MPEPIC) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of MPEPIC, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Key Functional Groups

- Imidazole Ring : Essential for enzyme interaction and binding.

- Phenethyl Group : Enhances lipophilicity and binding affinity.

- Carboxylate Group : Contributes to the compound's solubility and reactivity.

MPEPIC's mechanism of action involves its interaction with specific molecular targets, primarily enzymes and receptors. The imidazole moiety allows for the formation of hydrogen bonds and coordination with metal ions, facilitating enzyme modulation. The phenethyl and phenyl substituents contribute to the overall binding affinity and specificity towards various biological targets, including:

- Enzymes : MPEPIC acts as a probe to study enzyme interactions, particularly in enzyme kinetics and inhibition studies.

- Receptors : The compound may modulate receptor activity, influencing various signaling pathways.

In Vitro Studies

Research has demonstrated that MPEPIC exhibits notable biological activities:

- Enzyme Inhibition : MPEPIC has been evaluated as a potent inhibitor of xanthine oxidoreductase (XOR), an enzyme implicated in hyperuricemia and gout. In vitro studies showed that MPEPIC exhibited nanomolar inhibitory potency against XOR, with an IC50 value comparable to established inhibitors like febuxostat .

- Antiparasitic Activity : In studies targeting parasitic infections, MPEPIC demonstrated significant activity against nematodes, inhibiting larval development at low concentrations. This suggests potential use as an anthelmintic agent .

- Cytotoxicity : Preliminary evaluations indicate that MPEPIC may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

The SAR studies conducted on MPEPIC analogs reveal critical insights into how modifications to its structure affect biological activity. For instance:

- Substitutions on the imidazole ring or phenyl groups can significantly enhance or reduce enzyme inhibition potency.

- Variations in the length and branching of the alkyl chains influence lipophilicity and permeability, impacting cellular uptake and bioavailability.

| Compound | Structure | IC50 (nM) | Activity |

|---|---|---|---|

| MPEPIC | See above | 7.0 | XOR Inhibitor |

| Analog A | - | 5.0 | Enhanced XOR Inhibition |

| Analog B | - | 15.0 | Moderate Activity |

Case Study 1: Antiparasitic Efficacy

In a study investigating the efficacy of various compounds against Haemonchus contortus, MPEPIC was shown to inhibit the fourth larval stage at sub-nanomolar concentrations. This study highlighted the compound's selective action against parasites compared to human cell lines, illustrating its potential as a targeted antiparasitic drug .

Case Study 2: Xanthine Oxidoreductase Inhibition

A series of experiments evaluated the inhibitory effects of MPEPIC on XOR in vitro. Results indicated that MPEPIC not only inhibited XOR effectively but also demonstrated hypouricemic effects in murine models, suggesting its therapeutic potential in managing conditions like gout .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving precursors like ethyl acetoacetate, substituted hydrazines, and carbonyl reagents. For example, pyrazole derivatives are often synthesized using DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent under reflux conditions in ethanol or methanol . Optimization includes adjusting stoichiometry, reaction time (typically 12-24 hours), and temperature (60-80°C). Post-synthesis, basic hydrolysis (e.g., NaOH/EtOH) may be employed to convert esters to carboxylic acids if intermediates require functionalization .

Q. How should purification and characterization of this compound be conducted to ensure structural fidelity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the pure product. Monitor purity via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

- Characterization :

- NMR : Analyze and NMR spectra for characteristic peaks (e.g., ester carbonyl at ~165-170 ppm, aromatic protons at 6.5-8.0 ppm) .

- Mass Spectrometry : Confirm molecular weight using ESI-MS or HRMS (e.g., expected [M+H] ion for CHNO: 307.1445).

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Despite limited direct toxicity data for this compound, analogs like ethyl pyrazole carboxylates require standard precautions:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can crystallographic data for this compound be validated to resolve structural ambiguities?

- Methodological Answer : Use software like SHELXL for refinement and PLATON for structure validation. Key steps:

- Data Collection : Acquire high-resolution (<1.0 Å) X-ray diffraction data.

- Validation Metrics : Check R-factor (<5%), ADP (atomic displacement parameter) consistency, and absence of electron density outliers .

- Twinned Data : Apply TwinRotMat or other algorithms in SHELXL for twinned crystals .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 or ORCA with B3LYP/6-311++G(d,p) basis sets to compute:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict reactivity.

- Electrostatic Potential (ESP) : Map charge distribution for nucleophilic/electrophilic sites .

- Molecular Docking : If bioactive, dock into target proteins (e.g., enzymes) using AutoDock Vina to assess binding affinities .

Q. How can spectral data discrepancies (e.g., unexpected NMR peaks) be troubleshooted?

- Methodological Answer :

- Impurity Identification : Compare experimental NMR with simulated spectra (e.g., using ACD/Labs or MestReNova). Check for residual solvents (e.g., DMSO at 2.5 ppm).

- Dynamic Effects : Investigate tautomerism or rotameric equilibria via variable-temperature NMR (e.g., coalescence temperature analysis) .

- Isotope Effects : Use -labeling or -NMR to resolve overlapping signals in heterocyclic systems .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., fixed cell lines, pH, temperature).

- Metabolic Stability : Assess compound degradation in assay media via LC-MS.

- Off-Target Effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.